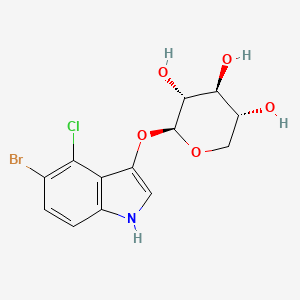

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

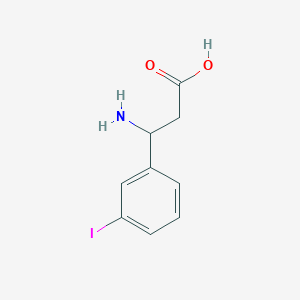

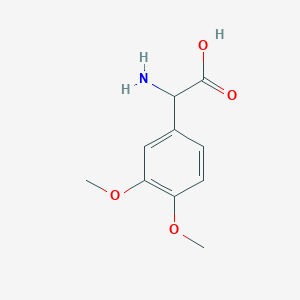

The compound (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a structurally complex molecule that appears to be a derivative of tetrahydro-2H-pyran. It contains multiple chiral centers, indicated by the (2S,3R,4S,5R) configuration, and is characterized by the presence of a bromo-chloro-indol moiety linked through an ether bond to the tetrahydro-2H-pyran ring. This compound is not directly synthesized or analyzed in the provided papers, but its structure suggests potential for biological activity, given the presence of the indol moiety, which is common in many bioactive compounds.

Synthesis Analysis

While the exact synthesis of (2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is not described, a related compound with a similar tetrahydro-2H-pyran core is synthesized in Paper 1. The synthesis involves a four-step process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene. The process is noted for avoiding isomerization to undesired ortho-products, which could be relevant for the synthesis of the compound , as controlling stereochemistry is crucial for obtaining the desired chiral centers .

Molecular Structure Analysis

The molecular structure of the compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography, as demonstrated in Paper 2 for a different compound. These techniques are essential for confirming the stereochemistry and the overall molecular structure. The presence of multiple chiral centers in the compound would result in a complex NMR spectrum, and X-ray crystallography would provide definitive information about the three-dimensional arrangement of the atoms .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The ether linkage between the indol and the tetrahydro-2H-pyran ring suggests a potential site for cleavage under acidic or basic conditions. The bromo and chloro substituents on the indol moiety could undergo further substitution reactions, potentially leading to cross-coupling reactions that are commonly used in the synthesis of complex organic molecules. The hydroxyl groups on the tetrahydro-2H-pyran ring could be involved in reactions such as esterification or etherification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would include its solubility in various solvents, melting point, boiling point, and stability under different conditions. These properties would be influenced by the presence of the hydroxyl groups, which could form hydrogen bonds, affecting solubility and melting point. The compound's stability could be assessed through stress testing under different temperatures, pH levels, and exposure to light. The presence of the bromo and chloro substituents could make the compound susceptible to photodegradation or nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- A novel and convenient approach for synthesizing related compounds, utilizing different chemical structures and synthesis methods, has been developed. This includes synthesis from various starting materials like chlorobenzene and benzoic acid, aiming to avoid undesired ortho-products during preparation (Liu et al., 2008), (Liu et al., 2010).

Applications in Synthesis of Other Compounds

- The compound has been used as a substrate in the synthesis of nanocatalysts for environmentally friendly procedures in creating other complex molecules. This includes its role in the preparation of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes and 3-pyrazolyl-4H-1,2,4-triazoles, highlighting its utility in green chemistry (Aghazadeh & Nikpassand, 2019), (Nikpassand & Jafari Farshami, 2020).

Advanced Material Applications

- It has been utilized in the synthesis of Schiff bases, which are significant for sensing applications and biological activities. This demonstrates its role in the development of new materials with potential applications in detection and antimicrobial activities (Tadesse et al., 2016).

Role in Medicinal Chemistry

- The compound's derivatives have been explored for their potential in medicinal chemistry, specifically targeting monoamine transporters in the brain. This indicates its relevance in the development of pharmaceuticals related to neurological conditions (Zhang et al., 2006).

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVCKAHHHVVOJV-KQXJFYCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370037 |

Source

|

| Record name | X-Xyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol | |

CAS RN |

207606-55-1 |

Source

|

| Record name | X-Xyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)